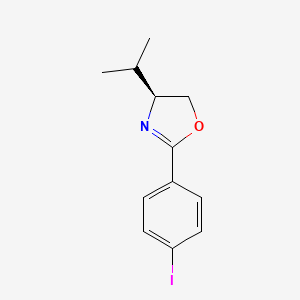![molecular formula C10H5F3N2O B14231523 [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile CAS No. 561307-84-4](/img/structure/B14231523.png)
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile: is a chemical compound with the molecular formula C10H8F3NO It is known for its unique structure, which includes a pyran ring substituted with a trifluoromethyl group and a propanedinitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile typically involves the reaction of 2-methyl-6-(trifluoromethyl)-4H-pyran-4-one with malononitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation, where the carbonyl group of the pyranone reacts with the active methylene group of malononitrile to form the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to achieve higher yields and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
[2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the electronic properties of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile is used as a building block for the synthesis of more complex molecules
Biology
The compound’s potential biological activity makes it a candidate for drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine
In medicine, derivatives of this compound are explored for their pharmacological properties. These derivatives may exhibit anti-inflammatory, antiviral, or anticancer activities, making them valuable in the development of new medications.
Industry
Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mécanisme D'action
The mechanism of action of [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The nitrile group can participate in hydrogen bonding and other interactions with target proteins or enzymes, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methyl-4-trifluoromethyl-1H-imidazole
- 2-Methyl-5-(trifluoromethyl)-1H-imidazole
- 4-Methyl-1H-indazole
Uniqueness
Compared to similar compounds, [2-Methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]propanedinitrile stands out due to its unique combination of a pyran ring, trifluoromethyl group, and propanedinitrile moiety. This combination imparts distinct chemical and physical properties, making it a versatile and valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
561307-84-4 |
|---|---|
Formule moléculaire |
C10H5F3N2O |
Poids moléculaire |
226.15 g/mol |
Nom IUPAC |
2-[2-methyl-6-(trifluoromethyl)pyran-4-ylidene]propanedinitrile |
InChI |
InChI=1S/C10H5F3N2O/c1-6-2-7(8(4-14)5-15)3-9(16-6)10(11,12)13/h2-3H,1H3 |
Clé InChI |
MZOWSWFGQPOJMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C#N)C#N)C=C(O1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


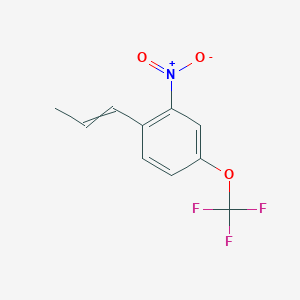
![4-Quinolinamine, N-[(1-ethyl-2-pyrrolidinyl)methyl]-2-(4-methylphenyl)-](/img/structure/B14231453.png)
![11-Hydroxy-2,8-dioxabicyclo[7.3.1]tridecane-3,7-dione](/img/structure/B14231458.png)
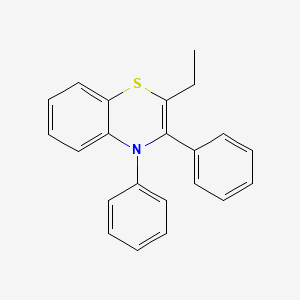

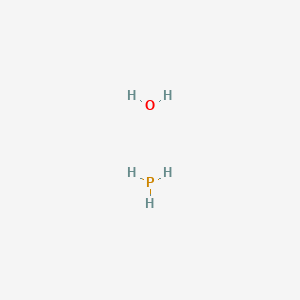
![9,9'-Spirobi[9H-fluorene], 3,3',6,6'-tetramethoxy-](/img/structure/B14231476.png)

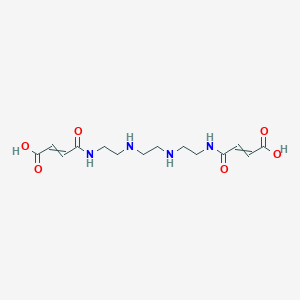
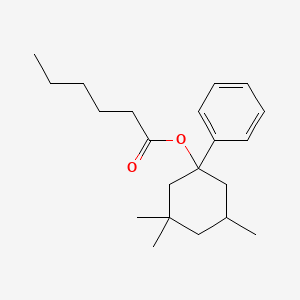
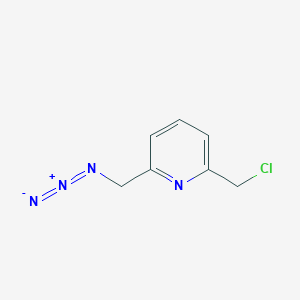
![1H-Pyrazolo[4,3-c]isoquinoline, 8-chloro-3-methyl-5-(2-pyridinyl)-](/img/structure/B14231518.png)
![3-[(3-Fluorophenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14231521.png)
